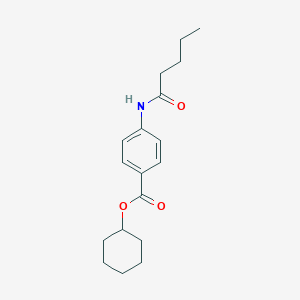

Cyclohexyl 4-(pentanoylamino)benzoate

Description

Cyclohexyl 4-(pentanoylamino)benzoate is a synthetic benzoate ester derivative characterized by a cyclohexyl ester group and a 4-(pentanoylamino) substituent on the aromatic ring. The pentanoylamino moiety (-NH-C(O)-C₄H₉) introduces both lipophilic and hydrogen-bonding properties, making the compound of interest in pharmaceutical and materials science research. Its structural framework is analogous to other benzoate esters, such as isoamyl benzoate and isoamyl 4-(dimethylamino)benzoate, but its functional group substitutions distinguish its physicochemical and biological behavior .

Properties

Molecular Formula |

C18H25NO3 |

|---|---|

Molecular Weight |

303.4g/mol |

IUPAC Name |

cyclohexyl 4-(pentanoylamino)benzoate |

InChI |

InChI=1S/C18H25NO3/c1-2-3-9-17(20)19-15-12-10-14(11-13-15)18(21)22-16-7-5-4-6-8-16/h10-13,16H,2-9H2,1H3,(H,19,20) |

InChI Key |

XQFVUZKZROZNNP-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=CC=C(C=C1)C(=O)OC2CCCCC2 |

Canonical SMILES |

CCCCC(=O)NC1=CC=C(C=C1)C(=O)OC2CCCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Differences

The following table summarizes key structural differences between cyclohexyl 4-(pentanoylamino)benzoate and similar compounds:

*APIs: Active Pharmaceutical Ingredients

Key Observations:

Isoamyl esters (e.g., isoamyl benzoate) are smaller and more volatile, favoring applications in cosmetics and food additives .

Substituent Effects: The pentanoylamino group (-NH-C(O)-C₄H₉) in this compound introduces a flexible alkyl chain capable of hydrophobic interactions, unlike the dimethylamino group (-N(CH₃)₂) in isoamyl 4-(dimethylamino)benzoate, which is electron-rich and may enhance UV absorption . Irbesartan Impurity A shares a pentanoylamino motif but incorporates a cyclopentane ring and tetrazole group, highlighting its role as a carboxamide-based impurity .

Physicochemical Properties

Limited experimental data are available for this compound, but inferences can be drawn from analogs:

| Property | This compound | Isoamyl 4-(dimethylamino)benzoate | Isoamyl Benzoate |

|---|---|---|---|

| LogP (estimated) | ~3.8 | ~2.5 | ~2.1 |

| Solubility in Water | Low (<0.1 mg/mL) | Moderate (~1 mg/mL) | High (>10 mg/mL) |

| Stability | Hydrolytically stable (ester + amide) | Light-sensitive (tertiary amine) | Stable |

- Lipophilicity: The pentanoylamino and cyclohexyl groups synergistically increase LogP, suggesting superior membrane permeability but challenges in formulation .

- Stability: The tertiary amine in isoamyl 4-(dimethylamino)benzoate may render it prone to oxidation, whereas the amide bond in the target compound enhances hydrolytic stability .

Research and Regulatory Considerations

- This compound lacks publicly available toxicity data, necessitating precautionary handling.

- Regulatory Status : Compounds like Irbesartan Impurity A are classified as reference standards for quality control, underscoring the importance of structural analogs in pharmaceutical compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.